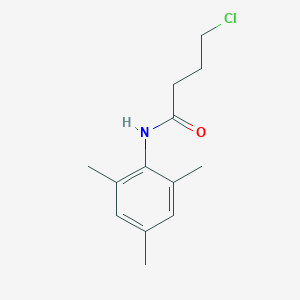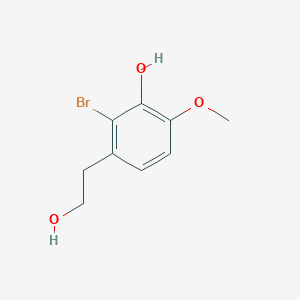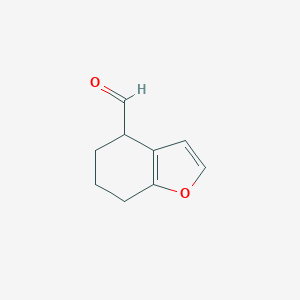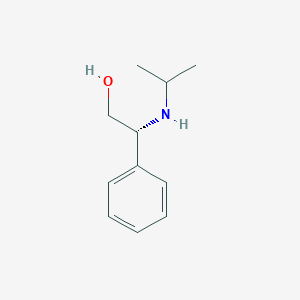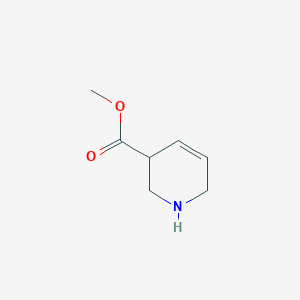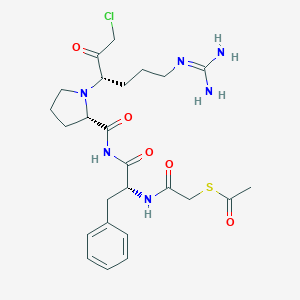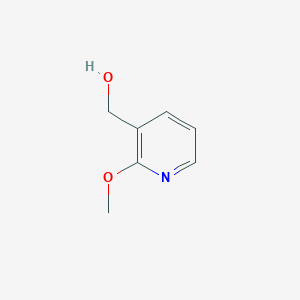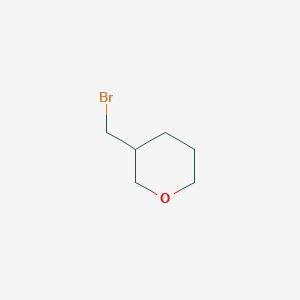![molecular formula C10H13NO3 B038951 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate CAS No. 119623-15-3](/img/structure/B38951.png)
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate, also known as HPAC, is a chemical compound that has gained significant attention in scientific research in recent years. HPAC has been found to have various biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is not fully understood. However, it has been suggested that 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate may interact with metal ions through its pyridine ring, leading to the formation of metal complexes. The resulting metal complexes may then exhibit various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has also been found to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to be relatively stable, making it suitable for long-term experiments. However, one limitation of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. One area of interest is the development of new metal complexes using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate as a ligand. These metal complexes may have potential applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate and its potential therapeutic applications. Finally, the potential toxicity of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate should be further investigated to ensure its safe use in lab experiments.
Synthesis Methods
The synthesis of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate involves the reaction of 2-bromoacetate with 3-(2-hydroxypropyl)pyridine. The resulting product is then treated with sodium hydroxide to form 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. The yield of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate synthesis is around 70%, and the purity of the product can be further enhanced through recrystallization.
Scientific Research Applications
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
properties
CAS RN |
119623-15-3 |
|---|---|
Product Name |
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate |
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[3-(2-hydroxypropyl)pyridin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C10H13NO3/c1-8(12)5-9-3-2-4-11(6-9)7-10(13)14/h2-4,6,8,12H,5,7H2,1H3 |
InChI Key |
XAYKIPCPOCXUBY-UHFFFAOYSA-N |
SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
Canonical SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
synonyms |
1-(1-carboxymethyl)-3-(2-hydroxypropyl)pyridinium betaine CHPB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





